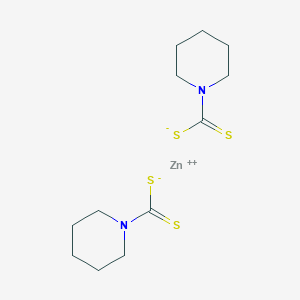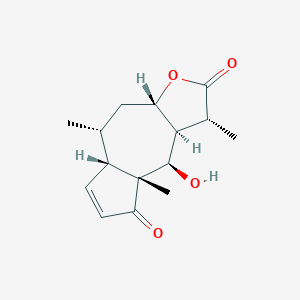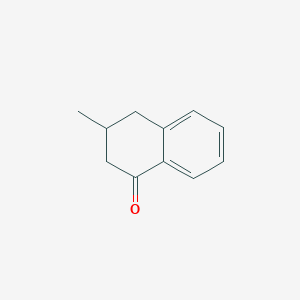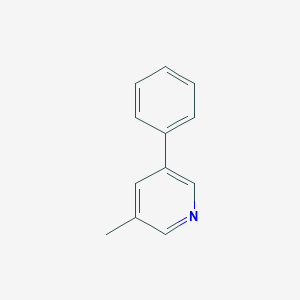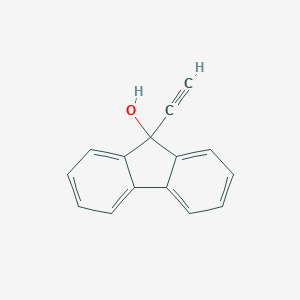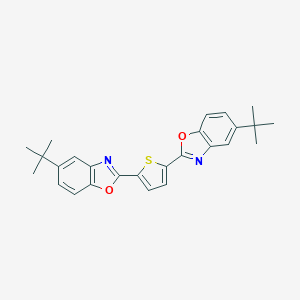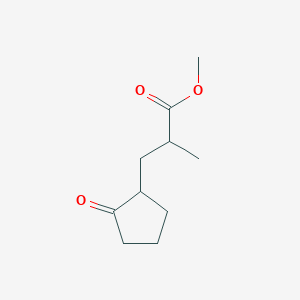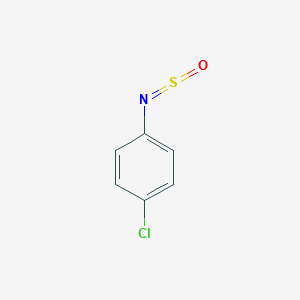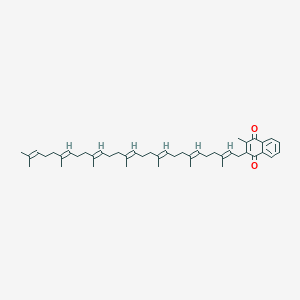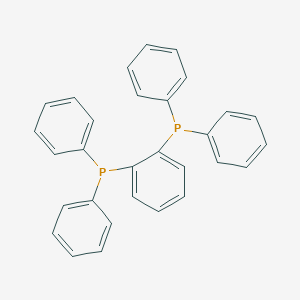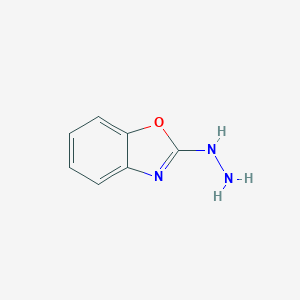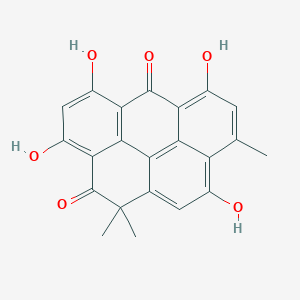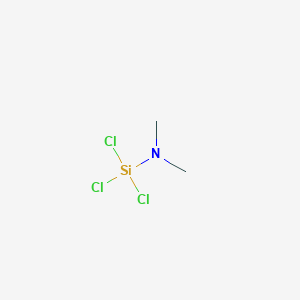
Silanamine, 1,1,1-trichloro-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, 1,1,1-trichloro-N,N-dimethyl-, is a chemical compound that has been used in various scientific research applications. This compound is also known as trichlorodimethylsilane and is a colorless liquid with a pungent odor. It is an organosilicon compound that contains a silicon atom bonded to three chlorine atoms and two methyl groups.
Mecanismo De Acción
The mechanism of action of Silanamine, 1,1,1-trichloro-N,N-dimethyl-, is not well understood. It is believed to act as a chlorinating agent by reacting with hydroxyl groups to form alkyl chlorides. It may also react with other functional groups such as amines and carboxylic acids.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Silanamine, 1,1,1-trichloro-N,N-dimethyl-. It is not known to have any significant toxic effects on humans or animals. However, it should be handled with care due to its corrosive nature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silanamine, 1,1,1-trichloro-N,N-dimethyl-, has several advantages and limitations for lab experiments. One advantage is its ability to selectively chlorinate hydroxyl groups in the presence of other functional groups. This makes it a useful reagent in organic synthesis. However, its corrosive nature and potential to release hydrogen chloride gas make it difficult to handle and require careful handling.
Direcciones Futuras
There are several future directions for the use of Silanamine, 1,1,1-trichloro-N,N-dimethyl-. One direction is the development of new synthetic methods that use this compound as a reagent. Another direction is the exploration of its potential as a catalyst in various chemical reactions. Additionally, its potential use in the production of new materials such as polymers and coatings could also be explored.
Métodos De Síntesis
Silanamine, 1,1,1-trichloro-N,N-dimethyl-, can be synthesized by reacting dimethylamine with silicon tetrachloride. The reaction is exothermic and produces hydrogen chloride gas as a byproduct. The reaction is typically carried out in a solvent such as toluene or chloroform and requires careful handling due to the corrosive nature of the reactants.
Aplicaciones Científicas De Investigación
Silanamine, 1,1,1-trichloro-N,N-dimethyl-, has been used in various scientific research applications. One of the most common applications is as a reagent in organic synthesis. It is used as a chlorinating agent and can be used to convert alcohols to alkyl chlorides. It is also used in the synthesis of siloxanes, which are used in the production of silicone polymers.
Propiedades
Número CAS |
13307-04-5 |
|---|---|
Nombre del producto |
Silanamine, 1,1,1-trichloro-N,N-dimethyl- |
Fórmula molecular |
C2H6Cl3NSi |
Peso molecular |
178.52 g/mol |
Nombre IUPAC |
N-methyl-N-trichlorosilylmethanamine |
InChI |
InChI=1S/C2H6Cl3NSi/c1-6(2)7(3,4)5/h1-2H3 |
Clave InChI |
NEMUVWSQFWIZKP-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](Cl)(Cl)Cl |
SMILES canónico |
CN(C)[Si](Cl)(Cl)Cl |
Otros números CAS |
13307-04-5 |
Sinónimos |
Silanamine, 1,1,1-trichloro-N,N-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



